molecular formula C20H23N5 B6435589 4-{[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile CAS No. 2549017-84-5

4-{[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile

Cat. No.: B6435589
CAS No.: 2549017-84-5
M. Wt: 333.4 g/mol
InChI Key: WQZYPQUJWGAQPZ-UHFFFAOYSA-N
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Description

4-{[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzonitrile group attached to a piperazine ring, which is further connected to a pyrimidine ring with cyclopropyl and methyl substituents. Its intricate structure makes it a subject of interest in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors to form the pyrimidine ring with cyclopropyl and methyl substituents.

    Piperazine Ring Formation: The piperazine ring is synthesized separately and then functionalized to introduce the desired substituents.

    Coupling Reactions: The pyrimidine and piperazine rings are coupled using suitable reagents and conditions to form the intermediate compound.

    Introduction of the Benzonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the field of oncology.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5/c1-15-22-19(18-6-7-18)12-20(23-15)25-10-8-24(9-11-25)14-17-4-2-16(13-21)3-5-17/h2-5,12,18H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZYPQUJWGAQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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